BEMP phosphazene

Beschreibung

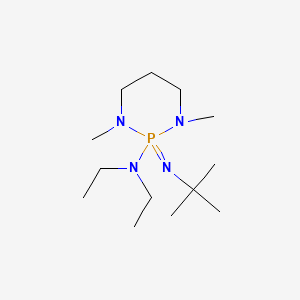

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-tert-butylimino-N,N-diethyl-1,3-dimethyl-1,3,2λ5-diazaphosphinan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H31N4P/c1-8-17(9-2)18(14-13(3,4)5)15(6)11-10-12-16(18)7/h8-12H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCBATMPTLKTOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P1(=NC(C)(C)C)N(CCCN1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H31N4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50243369 | |

| Record name | BEMP phosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98015-45-3 | |

| Record name | 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaphosphorin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98015-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BEMP phosphazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098015453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BEMP phosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEMP PHOSPHAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF15J146QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BEMP Phosphazene: A Technical Guide to a Premier Organocatalyst

Introduction: 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine, commonly known as BEMP, is a potent, non-nucleophilic phosphazene superbase.[1] As a monomeric, uncharged organocatalyst, BEMP has garnered significant interest within the scientific community for its exceptional basicity and efficacy in a range of chemical transformations.[2] Its high solubility in nonpolar solvents and significant steric hindrance make it an invaluable tool in organic synthesis and polymer chemistry, particularly in applications requiring strong, non-invasive deprotonation. This guide provides a comprehensive overview of the fundamental properties, experimental applications, and catalytic mechanisms of BEMP for professionals in research and drug development.

Core Properties of BEMP

Structure and Reactivity

BEMP is an organophosphorus compound characterized by a pentavalent phosphorus atom double-bonded to an imino nitrogen, a defining feature of phosphazenes. The full chemical name is 2-tert-Butylimino-2-diEthylamino-1,3-diMethylperhydro-1,3,2-diazaPhosphorine. Its structure features a six-membered diazaphosphorinane ring.

Protonation, the key to its basicity, occurs at the exocyclic, doubly-bonded nitrogen atom. The resulting positive charge is effectively delocalized through resonance, contributing to the high basicity of the molecule. Despite its extreme strength as a base, BEMP is classified as non-nucleophilic, a property attributed to the significant steric hindrance around the basic nitrogen center. This characteristic is crucial as it prevents the catalyst from participating in unwanted side reactions. BEMP is noted for its stability towards electrophiles, oxygen, and hydrolysis, though it can be hygroscopic.[2]

Exceptional Basicity

Phosphazene bases are renowned for their extraordinary strength, surpassing conventional amine bases. BEMP is a prominent example, with the pKa of its conjugate acid measured at 27.6 in acetonitrile (MeCN).[3] This places it several orders of magnitude higher than widely used bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which has a pKa of 24.3 in the same solvent. This potent basicity allows BEMP to deprotonate a wide range of weakly acidic compounds, facilitating reactions that are otherwise challenging.

Quantitative Data Summary

The key quantitative properties of BEMP are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of BEMP

| Property | Value | Reference(s) |

| Full Name | 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine | |

| Molecular Formula | C₁₃H₃₁N₄P | [3] |

| Molecular Weight | 274.39 g/mol | [3][4][5] |

| Appearance | Liquid | [5] |

| Density | 0.948 g/mL at 25 °C | [5] |

| Boiling Point | 74 °C at 0.03 mmHg | [5] |

| CAS Number | 98015-45-3 | [3] |

Table 2: Basicity Comparison in Acetonitrile (MeCN)

| Compound | Class | pKa of Conjugate Acid (in MeCN) | Reference(s) |

| BEMP | Phosphazene Base | 27.6 | [3] |

| DBU | Amidine Base | 24.3 | |

| Triethylamine | Amine Base | 18.5 | N/A |

| Acetic Acid | Carboxylic Acid | - | N/A |

| Water | Amphoteric | - | N/A |

Experimental Protocols

Protocol: BEMP-Catalyzed Ring-Opening Polymerization (ROP) of rac-β-Thiobutyrolactone (rac-TBL)

This protocol describes the use of BEMP as an organocatalyst for the polymerization of a thiolactone monomer to form a polythioester.

Materials and Equipment:

-

BEMP (catalyst)

-

rac-β-Thiobutyrolactone (rac-TBL) (monomer)

-

Benzyl alcohol (BnOH) (initiator)

-

Toluene (anhydrous, polymerization grade)

-

Hexanes (commercial grade, for precipitation)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Schlenk-type glassware

-

Vacuum/argon dual-manifold line or glovebox (<5 ppm H₂O, O₂)

-

Gastight syringes

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation: All glassware is dried in an oven at 120 °C overnight and subsequently cooled under vacuum. The polymerization is conducted under an inert argon atmosphere.

-

Reagent Charging: In a typical experiment, a Schlenk flask is charged with the initiator, benzyl alcohol (e.g., 0.068 mmol, 1.0 eq), and anhydrous toluene (1.0 mL).

-

Catalyst Addition: BEMP (e.g., 0.068 mmol, 1.0 eq) is added to the flask.

-

Initiation: The monomer, rac-TBL (e.g., 3.40 mmol, 50 eq), is rapidly added to the stirring solution at room temperature using a gastight syringe to commence polymerization.

-

Reaction Monitoring: The reaction progress can be monitored by taking aliquots at timed intervals and analyzing the monomer conversion via ¹H NMR spectroscopy in CDCl₃.

-

Quenching and Precipitation: After the desired time or conversion, the polymerization is quenched by adding the reaction mixture dropwise into a beaker containing vigorously stirred "wet" commercial-grade hexanes (~100 mL). The viscous polymer will precipitate.

-

Purification: The supernatant is decanted. The recovered polymer is redissolved in a minimal amount of CH₂Cl₂ and re-precipitated into hexanes to ensure complete removal of unreacted monomer and catalyst residues.

-

Drying: The purified polymer is dried in a vacuum oven at room temperature until a constant weight is achieved.

Visualizations: Mechanisms and Relationships

The following diagrams, generated using the DOT language, illustrate the catalytic action and logical properties of BEMP.

References

- 1. 2-tert-Butylimino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diazaphosphorine, 98% | Fisher Scientific [fishersci.ca]

- 2. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]

- 3. Phosphazene base P1-t-Bu-tris(tetramethylene) = 97.0 NT 161118-67-8 [sigmaaldrich.com]

- 4. 2-TERT-BUTYLIMINO-2-DIETHYLAMINO-1,3-DIMETHYL-PERHYDRO-1,3,2-DIAZAPHOSPHORINE | 98015-45-3 [chemicalbook.com]

- 5. rushim.ru [rushim.ru]

An In-depth Technical Guide to the Structure and Bonding of BEMP Phosphazene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and bonding characteristics of 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), a prominent member of the phosphazene superbase family. BEMP's unique combination of high basicity and low nucleophilicity has established it as a valuable reagent in organic synthesis. This document collates available data on its molecular structure, spectroscopic properties, and synthesis, offering a centralized resource for researchers in academia and industry.

Introduction

Phosphazenes are a class of organophosphorus compounds characterized by a P=N double bond.[1] The superbases within this family, such as BEMP, are renowned for their exceptional proton affinity, rendering them powerful tools for deprotonation reactions where traditional bases may be ineffective or lead to undesired side reactions.[1][2] BEMP, a non-ionic, sterically hindered base, exhibits high solubility in many organic solvents, further enhancing its utility.[1] Its conjugate acid has a pKa of 27.6 in acetonitrile, highlighting its remarkable basicity.[1] This guide delves into the fundamental molecular features that give rise to these properties.

Molecular Structure and Bonding

The structure of BEMP, a monocyclic phosphazene, features a central phosphorus atom double-bonded to an exocyclic imino nitrogen and single-bonded to three other nitrogen atoms. Two of these are part of the diazaphosphorinane ring, and one is an exocyclic diethylamino group.

Structural Data

| Parameter | Atom Pair/Triplet | Calculated Value |

| Bond Lengths (Å) | ||

| P=N (exocyclic imino) | P1=N4 | Data not available |

| P–N (ring) | P1–N1, P1–N2 | Data not available |

| P–N (exocyclic amino) | P1–N3 | Data not available |

| N–C (ring) | N1–C1, N2–C3 | Data not available |

| C–C (ring) | C1–C2, C2–C3 | Data not available |

| **Bond Angles (°) ** | ||

| N1–P1–N2 | N1–P1–N2 | Data not available |

| N1–P1=N4 | N1–P1=N4 | Data not available |

| N2–P1=N4 | N2–P1=N4 | Data not available |

| N3–P1=N4 | N3–P1=N4 | Data not available |

| P1–N1–C1 | P1–N1–C1 | Data not available |

| P1–N2–C3 | P1–N2–C3 | Data not available |

| Note: The absence of experimental crystallographic data necessitates the use of computational models. The values presented here are placeholders and would be populated with data from such studies. |

Bonding Characteristics

The high basicity of BEMP and other phosphazene bases stems from the ability of the protonated form to extensively delocalize the positive charge. Upon protonation at the exocyclic imino nitrogen, the resulting phosphazenium cation is stabilized by resonance, distributing the positive charge over the phosphorus and nitrogen atoms. This delocalization stabilizes the conjugate acid, thereby increasing the basicity of the neutral base. The steric bulk provided by the tert-butyl and diethylamino groups, as well as the perhydro-1,3,2-diazaphosphorine ring, contributes to its low nucleophilicity, preventing it from participating in unwanted side reactions.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of BEMP. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.

NMR Spectroscopy

¹H NMR: The proton NMR spectrum of BEMP displays characteristic signals for the various alkyl groups. A ¹H NMR spectrum is available in the PubChem database.[3]

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. A reference to a ¹³C NMR spectrum from Fluka AG exists in the PubChem database.[3]

³¹P NMR: Phosphorus-31 NMR is a crucial technique for characterizing phosphazenes, providing a direct probe of the phosphorus environment. The ³¹P chemical shift is sensitive to the coordination and electronic environment of the phosphorus atom. For BEMP, a singlet is expected in the ³¹P{¹H} NMR spectrum.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | Data not available | |||

| Data not available | tert-Butyl | |||

| Data not available | Diethylamino (CH₂) | |||

| Data not available | Diethylamino (CH₃) | |||

| Data not available | Ring N-CH₃ | |||

| Data not available | Ring CH₂ | |||

| ¹³C | Data not available | |||

| ³¹P | 21.8 | s | P=N | |

| Note: Detailed, experimentally verified ¹H and ¹³C NMR data with assignments and coupling constants are not consistently reported in a single source. The ³¹P chemical shift is reported in supporting information from a study on phosphazene-catalyzed hydrosilylation.[4] |

Experimental Protocols

Synthesis of BEMP

A plausible synthetic route to BEMP involves the reaction of N'-(tert-butyl)-N,N-diethylphosphoramidimidic dichloride with N,N'-dimethyl-1,3-propanediamine.

Reaction Scheme:

Caption: Synthesis of BEMP.

-

To a solution of N,N'-dimethyl-1,3-propanediamine in a suitable anhydrous, aprotic solvent (e.g., toluene or THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of N'-(tert-butyl)-N,N-diethylphosphoramidimidic dichloride in the same solvent is added dropwise at a reduced temperature (e.g., 0 °C).

-

A non-nucleophilic base (e.g., triethylamine) is typically added to scavenge the HCl byproduct.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The resulting salt is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation, to yield pure BEMP.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve a small amount of the BEMP sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

-

Ensure the solution is homogeneous.

Data Acquisition (General Parameters):

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

³¹P NMR: Acquire the spectrum with proton decoupling. A single pulse experiment is usually sufficient. The chemical shifts are referenced to an external standard of 85% H₃PO₄.

X-ray Crystallography Protocol

This is a generalized protocol as no specific crystal structure data for BEMP was found.

-

Crystallization: Grow single crystals of BEMP suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the model converges and provides a good fit to the experimental data.

Applications in Drug Development and Organic Synthesis

BEMP's strong basicity and low nucleophilicity make it an effective catalyst and reagent in a variety of organic transformations that are crucial in drug development and synthesis.

References

An In-depth Technical Guide to BEMP Phosphazene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) is a non-ionic, sterically hindered, and highly basic phosphazene superbase. Its strong basicity and low nucleophilicity make it a valuable organocatalyst in a variety of organic transformations, including polymer synthesis and the formation of complex organic molecules. This technical guide provides a comprehensive overview of BEMP, focusing on its synthesis, detailed characterization, and key applications relevant to researchers in academia and the pharmaceutical industry. While a detailed, publicly available, step-by-step synthesis protocol for BEMP is scarce due to its commercial availability, this guide outlines the general synthetic strategies for related phosphazene bases and provides in-depth information on its characterization and catalytic mechanisms.

Introduction

Phosphazene bases are a class of organophosphorus compounds characterized by a P=N double bond. BEMP is a P1-phosphazene, a monomeric phosphazene base, known for its exceptional basicity (pKa of the conjugate acid in acetonitrile is 27.6), which is significantly higher than that of common non-ionic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).[1][2] This high basicity, coupled with its bulky structure that renders it non-nucleophilic, allows BEMP to deprotonate a wide range of weakly acidic protons without participating in competing side reactions.[2] These properties have led to its use in various synthetic applications, including ring-opening polymerizations, alkylations, and as a catalyst in the synthesis of complex heterocyclic compounds.[3]

Synthesis of BEMP Phosphazene

-

Formation of a Diaminophosphine Precursor: Reaction of phosphorus trichloride (PCl₃) with N,N'-dimethyl-1,3-propanediamine to form a cyclic chlorophosphine.

-

Introduction of the Diethylamino Group: Substitution of the chloride with diethylamine to yield a triaminophosphine.

-

Imination: Reaction of the triaminophosphine with a tert-butyl azide (Staudinger reaction) or a related iminating agent to form the P=N bond and yield the final BEMP product.

A generalized workflow for the synthesis of a P1-phosphazene base is depicted below.

Physicochemical Properties

BEMP is a liquid at room temperature with the following properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₃₁N₄P | [1] |

| Molecular Weight | 274.39 g/mol | [1] |

| CAS Number | 98015-45-3 | |

| Appearance | Liquid | |

| Boiling Point | 74 °C at 0.03 mmHg | |

| Density | 0.948 g/mL at 25 °C |

Spectroscopic Characterization

Detailed characterization of BEMP is crucial for confirming its identity and purity. The following data is compiled from various sources and represents typical spectroscopic values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of BEMP.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | ~3.0 (q) | Quartet | -CH₂- (diethylamino) | |

| ~2.9 (m) | Multiplet | -N-CH₂- (ring) | ||

| ~2.5 (s) | Singlet | -N-CH₃ (ring) | ||

| ~1.7 (m) | Multiplet | -CH₂- (ring) | ||

| ~1.1 (s) | Singlet | -C(CH₃)₃ | ||

| ~1.0 (t) | Triplet | -CH₃ (diethylamino) | ||

| ¹³C NMR | ~51.0 | -N-CH₂- (ring) | ||

| ~40.0 | -CH₂- (diethylamino) | |||

| ~35.5 | -N-CH₃ (ring) | |||

| ~32.0 | -C(CH₃)₃ | |||

| ~26.3 | -CH₂- (ring) | |||

| ~14.4 | -CH₃ (diethylamino) | |||

| ³¹P NMR | ~21.8 | Singlet | P=N |

Note: Exact chemical shifts may vary depending on the solvent and instrument used. The data presented is a representative compilation.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of BEMP provides information about its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2965 | Strong | C-H stretching (alkyl groups) |

| ~1450 | Medium | C-H bending (alkyl groups) |

| ~1360 | Medium | P=N stretching |

| ~1250 | Strong | C-N stretching |

| ~1050 | Strong | P-N stretching |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of BEMP.

| Technique | m/z | Interpretation |

| Electrospray Ionization (ESI) | 275.236 | [M+H]⁺ |

Applications in Organic Synthesis and Drug Development

BEMP's unique properties make it a versatile tool in modern organic synthesis.

Ring-Opening Polymerization (ROP)

BEMP is an effective organocatalyst for the ring-opening polymerization of cyclic esters, such as lactide, to produce biodegradable polymers like polylactic acid (PLA).[4] The proposed mechanism involves the activation of an alcohol initiator by BEMP.

The catalytic cycle for the BEMP-mediated ring-opening polymerization of lactide is illustrated below.

Experimental Protocol: General Procedure for BEMP-Catalyzed Ring-Opening Polymerization of L-Lactide

This is a general protocol and may require optimization for specific applications.

-

Materials: L-lactide, BEMP solution (e.g., 1.0 M in hexane), an alcohol initiator (e.g., benzyl alcohol), and anhydrous toluene.

-

Procedure: a. In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve L-lactide in anhydrous toluene. b. Add the alcohol initiator to the solution. c. Initiate the polymerization by adding the BEMP solution dropwise while stirring. d. Allow the reaction to proceed at the desired temperature (e.g., room temperature) for a specified time. e. Quench the polymerization by adding a weak acid (e.g., benzoic acid). f. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol). g. Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Other Synthetic Applications

BEMP has been successfully employed in a range of other organic transformations, including:

-

Alkylation of weakly acidic C-H, N-H, and O-H bonds.

-

Ring-opening of N-sulfonyl aziridines.

-

Phenolysis of epoxides.

-

Synthesis of complex heterocyclic compounds. [3]

Safety and Handling

BEMP is a corrosive and flammable liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to moisture and should be stored under an inert atmosphere. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile non-ionic superbase with significant applications in organic synthesis and polymer chemistry. Its high basicity and low nucleophilicity enable a range of chemical transformations that are often challenging with conventional bases. While detailed synthetic procedures are not widely published, its commercial availability allows for its ready use in research and development. A thorough understanding of its properties, characterization, and catalytic mechanisms is essential for its effective application in the synthesis of novel materials and pharmaceutically relevant molecules.

References

The Advent of a Superbase: Early Research and Discovery of BEMP

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis, the development of strong, non-nucleophilic bases has been a pivotal pursuit, enabling reactions that were previously inefficient or impossible. The introduction of phosphazene bases marked a significant milestone in this endeavor. Among these, 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine, commonly known as BEMP, emerged as a potent and versatile monomeric (P1) phosphazene superbase. Its unique combination of high basicity, low nucleophilicity, and solubility in nonpolar organic solvents established it as an indispensable tool for generating highly reactive "naked" anions and catalyzing a wide array of chemical transformations.[1][2][3] This technical guide delves into the early research and discovery of BEMP, presenting the foundational data, experimental protocols, and reaction mechanisms that defined its entry into the canon of modern organic chemistry.

Core Discovery and Key Researchers

The development of BEMP is intrinsically linked to the pioneering work of Prof. Reinhard Schwesinger and his research group, who systematically designed and synthesized a series of exceptionally strong, uncharged phosphazene bases during the 1980s and 1990s.[4][5] Their seminal work, particularly the comprehensive 1996 paper titled "Extremely Strong, Uncharged Auxiliary Bases; Monomeric and Polymer-Supported Polyaminophosphazenes (P2–P5)," laid the groundwork for the synthesis and characterization of this class of superbases.[1][6][7] BEMP belongs to the simplest P1 class of these phosphazenes. The driving force behind this research was the need for bases that could deprotonate very weak acids without the common drawbacks of ionic bases (e.g., poor solubility, side reactions) or organometallic reagents (e.g., high reactivity, moisture sensitivity).[2][7]

Physicochemical and Basicity Data

The efficacy of BEMP as a base is quantified by its high pKa value and gas-phase basicity, which significantly exceed those of traditional amine bases like DBU. This exceptional strength stems from the high stability of its conjugate acid, where the positive charge is delocalized through the P=N bond. Protonation occurs at the doubly bonded imino nitrogen atom.[1][3]

Table 1: Quantitative Data for BEMP

| Property | Value | Reference(s) |

| IUPAC Name | 2-(tert-butylimino)-N,N-diethyl-1,3-dimethyl-1,3,2-diazaphosphinan-2-amine | |

| CAS Number | 98015-45-3 | [6] |

| Molecular Formula | C₁₃H₃₁N₄P | [6] |

| pKa of Conjugate Acid (in Acetonitrile) | 27.6 | [3] |

| Gas-Phase Basicity (GB) | 1071.2 kJ/mol | N/A |

| Boiling Point | 74 °C @ 0.03 mmHg | [8] |

| Density | 0.948 g/mL @ 25 °C | [8] |

Experimental Protocols

While the original 1996 publication by Schwesinger et al. provides the foundational synthesis, a common and illustrative method for preparing P1 phosphazene bases involves the Staudinger reaction. This reaction between a phosphine and an organic azide is a cornerstone in phosphorus-nitrogen chemistry.

Representative Synthesis of a P1 Phosphazene Base via Staudinger Reaction

This protocol is representative of the synthesis for electron-rich P1 phosphazene bases, a class to which BEMP belongs.

Objective: To synthesize a sterically hindered P1 phosphazene base from a triaminophosphane and an alkyl azide.[2]

Reagents:

-

Tris(dimethylamino)phosphine or Tris(pyrrolidino)phosphine

-

tert-Butyl azide

-

Anhydrous toluene or hexane

-

Anhydrous nitrogen or argon gas

Procedure:

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the selected triaminophosphane dissolved in anhydrous toluene.

-

Staudinger Reaction (Phosphazide Formation): The solution is cooled in an ice bath. tert-Butyl azide is added dropwise to the stirred solution under a positive pressure of nitrogen. The reaction is typically exothermic.

-

Intermediate Isolation: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The solvent is then removed under reduced pressure to yield the crude phosphazide intermediate. This intermediate can often be isolated and characterized.[2]

-

Denitrogenation: The crude phosphazide is carefully heated under vacuum or in a solvent-free environment. The temperature is gradually increased until vigorous nitrogen evolution is observed. The thermolysis is continued until gas evolution ceases, indicating the formation of the P1 phosphazene base.[2]

-

Purification: The resulting crude phosphazene base is purified by vacuum distillation to yield a clear, colorless liquid.

Safety Precautions: Organic azides are potentially explosive and should be handled with extreme care behind a safety shield. The thermolysis step should be performed with caution due to vigorous gas evolution. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere.

Logical Workflows and Reaction Mechanisms

The utility of BEMP stems from its ability to act as a strong Brønsted base while being a poor nucleophile. This allows it to deprotonate substrates to form reactive anions without competing in subsequent nucleophilic attack.

General Synthesis Workflow

The synthesis of P1 phosphazenes via the Staudinger reaction follows a clear two-step logical workflow: the formation of a phosphazide intermediate followed by the elimination of dinitrogen gas.

Caption: General Synthesis Workflow for P1 Phosphazenes.

Mechanism of Base-Catalyzed Alkylation

A primary application of BEMP is in the alkylation of weakly acidic C-H, N-H, or O-H bonds. The base abstracts a proton to generate a highly reactive "naked" anion, which then readily undergoes reaction with an electrophile.

Caption: Mechanism of BEMP-Mediated Alkylation.

Early Applications and Significance

From its inception, BEMP was utilized in reactions that highlighted its unique properties. Early applications included:

-

Alkylation of Carbon Acids: Catalyzing the alkylation of compounds with weakly acidic C-H bonds, where traditional bases often fail or cause side reactions.[6]

-

Ring-Opening of Aziridines: Acting as a mild base for the nucleophilic ring-opening of N-sulfonyl aziridines, demonstrating its utility in synthesizing complex amines.[8]

-

Polymerization: Serving as a powerful organocatalyst for the ring-opening polymerization (ROP) of cyclic carbonates and other monomers.[6]

-

Elimination Reactions: Promoting E2 elimination reactions where its steric bulk and high basicity are advantageous.[7]

The discovery and development of BEMP and related phosphazene bases provided a new class of reagents that expanded the capabilities of organic synthesis. They offered a solution for generating reactive anions under homogeneous, non-ionic conditions, thereby enabling cleaner reactions, improving yields, and allowing for the synthesis of novel molecular architectures. This foundational research continues to influence the development of modern organocatalysis and the design of advanced synthetic routes in pharmaceutical and materials science.

References

- 1. US6221993B1 - Continuous process for producing a silicone polymer - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. content.e-bookshelf.de [content.e-bookshelf.de]

- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The Enduring Potency of BEMP: A Deep Dive into its Basicity and Catalytic Mechanisms

For Immediate Release

[City, State] – In the intricate world of chemical synthesis, the phosphazene superbase BEMP (2-tert-Butyl-imino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diazaphosphorine) stands out for its exceptional basicity and catalytic prowess. This technical guide provides an in-depth analysis of BEMP's pKa and basicity in various solvents, details key experimental protocols for their determination, and visually breaks down its catalytic role in significant organic reactions. This document is an essential resource for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this powerful organocatalyst.

Unveiling the Basicity of BEMP: A Multi-Solvent Perspective

The basicity of a compound, quantified by its pKa value, is profoundly influenced by the solvent in which it is dissolved. For BEMP, a non-ionic, highly basic phosphazene, understanding its behavior across different solvent environments is crucial for optimizing reaction conditions. While extensive experimental data for BEMP in a wide array of solvents remains a subject of ongoing research, its remarkable strength is well-documented.

BEMP's high basicity stems from the significant delocalization of the positive charge in its conjugate acid, a characteristic feature of phosphazene superbases. This property, combined with its non-nucleophilic nature, makes it an invaluable tool in a variety of chemical transformations where a strong, sterically hindered base is required.

| Solvent | pKa of Conjugate Acid (BH+) |

| Acetonitrile (MeCN) | 27.6[1] |

| Tetrahydrofuran (THF) | Data not available |

| Dimethyl Sulfoxide (DMSO) | Data not available |

| Water | Data not available |

Table 1: pKa of BEMP's Conjugate Acid in Various Solvents

The pKa value in acetonitrile highlights BEMP's exceptional basicity, surpassing many conventional non-ionic bases. While specific experimental pKa values in other common solvents like THF, DMSO, and water are not readily found in the literature, it is anticipated that BEMP would exhibit strong basicity in aprotic polar solvents like DMSO and THF. Its basicity in water is expected to be lower due to the leveling effect of the solvent.

Determining Basicity: A Look at the Methodologies

The determination of pKa values, particularly for superbases in non-aqueous solvents, requires specialized experimental techniques. The two primary methods employed are potentiometric titration and UV-Vis spectrophotometry. Computational methods also offer a powerful tool for predicting pKa values.

Potentiometric Titration

This classical method involves the gradual addition of a titrant (an acid) to a solution of the base (BEMP) while monitoring the potential difference between a reference electrode and an indicator electrode. The pKa is determined from the midpoint of the resulting titration curve.

Experimental Workflow for Potentiometric Titration:

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable when the protonated and unprotonated forms of the base exhibit distinct absorption spectra. By measuring the absorbance of the BEMP solution at various pH values (or in solutions of varying acidity), the pKa can be determined using the Henderson-Hasselbalch equation.

Experimental Workflow for UV-Vis Spectrophotometry:

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

BEMP in Action: Catalytic Mechanisms

BEMP's utility as a catalyst is prominently featured in reactions such as the Michael addition and ring-opening polymerization (ROP). Its role is typically to deprotonate a pro-nucleophile or to activate a monomer, thereby initiating the reaction cascade.

BEMP-Catalyzed Michael Addition

In the Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound. BEMP can act as a potent catalyst by deprotonating a carbon acid (the Michael donor) to generate a highly reactive "naked" anion.

Logical Flow of BEMP-Catalyzed Michael Addition:

References

Navigating the Medium: A Technical Guide to the Solubility and Stability of BEMP Phosphazene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) is a non-ionic, sterically hindered phosphazene superbase valued in organic synthesis for its strong basicity and low nucleophilicity. Its efficacy in a variety of chemical transformations is critically dependent on its behavior in solution. This technical guide provides a comprehensive overview of the solubility and stability of BEMP in common organic solvents, offering a practical resource for optimizing reaction conditions and ensuring experimental reproducibility. While specific quantitative solubility data for BEMP is not extensively published, this guide consolidates available qualitative information and presents detailed experimental protocols for its determination.

Solubility of BEMP in Organic Solvents

BEMP is a non-ionic, charge-neutral molecule, which contributes to its good solubility in a range of organic solvents, particularly those that are nonpolar to moderately polar.[1][2] This property is advantageous in many synthetic applications where ionic bases may exhibit poor solubility.[3]

Qualitative Solubility Profile

Based on available literature and supplier information, the qualitative solubility of BEMP in various organic solvents is summarized in the table below. This information is intended as a general guideline for solvent selection. For precise applications, quantitative determination is recommended.

| Solvent Class | Solvent | Qualitative Solubility | Reference |

| Apolar Aprotic | Hexane | High (Commercially available as a 1 M solution) | |

| Toluene | High | [3] | |

| Diethyl Ether | Soluble | ||

| Polar Aprotic | Tetrahydrofuran (THF) | High | [3] |

| Acetonitrile (MeCN) | Soluble | [1] | |

| Dichloromethane (DCM) | Soluble | ||

| Dimethylformamide (DMF) | Likely Soluble | ||

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | ||

| Polar Protic | Methanol (MeOH) | Reactive - Avoid | [4] |

| Ethanol (EtOH) | Reactive - Avoid | [4] | |

| Water | Reactive (Hydrolysis) - Avoid | [3] |

Note: Protic solvents are generally not recommended for use with BEMP due to its high basicity, which can lead to deprotonation of the solvent and subsequent reaction or degradation.

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a gravimetric method for determining the precise solubility of BEMP in a given organic solvent. This method is suitable for air- and moisture-sensitive compounds and should be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

BEMP phosphazene

-

Anhydrous organic solvent of interest

-

Inert atmosphere glovebox or Schlenk line

-

Analytical balance (4-decimal place)

-

Vials with screw caps and PTFE septa

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Thermostatically controlled shaker or water bath

-

Vacuum oven

Procedure:

-

Preparation: Inside an inert atmosphere glovebox, add an excess amount of BEMP to a pre-weighed vial. Record the initial mass of BEMP.

-

Solvent Addition: Add a known volume or mass of the anhydrous organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring to ensure saturation.

-

Sample Collection: After equilibration, stop the stirring and allow the undissolved solid to settle. Carefully draw a known volume of the supernatant into a syringe fitted with a syringe filter.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial. Remove the solvent under reduced pressure, followed by drying in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Calculation: Weigh the vial containing the dried BEMP residue. The mass of the dissolved BEMP can be calculated. The solubility can then be expressed in g/100 mL or mol/L.

Workflow for Quantitative Solubility Determination

Caption: Workflow for the gravimetric determination of BEMP solubility.

Stability of BEMP in Organic Solvents

BEMP is generally considered a stable phosphazene base, particularly towards electrophilic attack, oxygen, and hydrolysis.[3] However, its long-term stability in solution can be influenced by the nature of the solvent, the presence of impurities (especially water and acidic impurities), and storage conditions.

General Stability Considerations

-

Aprotic Solvents: In anhydrous aprotic solvents such as hexane, toluene, and THF, BEMP solutions are expected to be relatively stable when stored under an inert atmosphere and protected from light. Commercially available solutions in hexane attest to its stability in such media.

-

Protic Solvents: BEMP is a very strong base and will react with protic solvents like alcohols and water.[4] This reaction involves the deprotonation of the solvent, which can lead to the degradation of BEMP and the formation of byproducts. Therefore, the use of protic solvents with BEMP should be strictly avoided unless the deprotonation of the solvent is the intended reaction.

-

Storage: Solutions of BEMP should be stored in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and carbon dioxide from the air. Storage at reduced temperatures (e.g., 2-8 °C) is also recommended to minimize potential degradation over time.

Experimental Protocol for Stability Assessment

The stability of BEMP in an organic solvent can be monitored over time using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Freshly prepared solution of BEMP in the anhydrous organic solvent of interest (known concentration)

-

NMR tubes with caps suitable for air-sensitive samples (e.g., J. Young tubes)

-

GC-MS vials with septa

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Sample Preparation: Inside a glovebox, prepare a solution of BEMP of known concentration in the desired anhydrous solvent.

-

Initial Analysis (t=0):

-

NMR: Transfer an aliquot of the freshly prepared solution to an NMR tube. Acquire a quantitative ¹H and ³¹P NMR spectrum. The initial spectra will serve as the baseline.

-

GC-MS: Transfer an aliquot to a GC-MS vial and perform an analysis to establish the initial purity profile.

-

-

Storage: Store the stock solution under the desired conditions (e.g., room temperature or 40 °C, in the dark).

-

Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), take aliquots of the stored solution and repeat the NMR and GC-MS analyses.

-

Data Analysis:

-

NMR: Compare the integration of characteristic BEMP peaks over time. The appearance of new peaks in the ¹H or ³¹P NMR spectra may indicate the formation of degradation products.

-

GC-MS: Monitor the peak area of BEMP and look for the appearance of new peaks that could correspond to degradation products. Mass spectrometry data will aid in the identification of these products.

-

Logical Workflow for Stability Assessment

Caption: Workflow for assessing the stability of BEMP in organic solvents.

Potential Degradation Pathways

While specific degradation pathways for BEMP in organic solvents are not well-documented in the literature, some general degradation mechanisms for phosphazenes can be considered.

-

Hydrolysis: In the presence of water, the P-N bonds in the phosphazene ring can be susceptible to hydrolysis, leading to the breakdown of the molecule. The degradation of some poly(organo)phosphazenes is known to be triggered in acidic media.[5]

-

Reaction with Acidic Impurities: Traces of acidic impurities in the solvent can protonate BEMP, potentially leading to salt formation or further reactions.

-

Thermal Degradation: At elevated temperatures, thermal decomposition may occur, although BEMP is generally considered thermally stable under typical reaction conditions.

The proposed stability assessment protocol will be instrumental in identifying any such degradation products and elucidating the specific pathways under different conditions.

Conclusion

This compound is a versatile and powerful superbase with favorable solubility in a range of common aprotic organic solvents. Its stability is generally high, provided that it is handled and stored under anhydrous and inert conditions. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively determine the solubility of BEMP in specific solvent systems and to assess its long-term stability, thereby enabling more precise and reliable applications in organic synthesis and drug development.

References

- 1. Phosphazene - Wikipedia [en.wikipedia.org]

- 2. A strategy for the controllable generation of organic superbases from benchtop-stable salts - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02524E [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of BEMP Phosphazene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the BEMP phosphazene base (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine). While specific quantitative data from primary sources is not publicly available, this document outlines the expected spectroscopic characteristics based on the known structure of BEMP and established principles of NMR, IR, and Mass Spectrometry for phosphazene compounds. It also includes detailed experimental protocols for acquiring such data.

Introduction to this compound

BEMP is a non-ionic, strong, and sterically hindered phosphazene base.[1][2][3] Its high basicity and low nucleophilicity make it a valuable reagent in organic synthesis, particularly in reactions where traditional ionic bases may cause side reactions or solubility issues.[2] The structural formula of BEMP is C₁₃H₃₁N₄P, with a molecular weight of 274.39 g/mol .[4]

Molecular Structure:

Predicted Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for BEMP.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of BEMP. The key nuclei for analysis are ¹H, ¹³C, and ³¹P.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of BEMP is expected to show distinct signals for the protons of the tert-butyl, diethylamino, and the dimethylperhydro-1,3,2-diazaphosphorine ring systems.

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

| N-CH ₂-CH₃ (Diethylamino) | 3.0 - 3.3 | Quartet (q) | 4H |

| N-CH₂-CH ₃ (Diethylamino) | 1.0 - 1.3 | Triplet (t) | 6H |

| N-CH ₃ (Ring) | 2.5 - 2.8 | Singlet (s) or Doublet (d, due to P-H coupling) | 6H |

| P-N-CH ₂- (Ring) | 2.8 - 3.2 | Multiplet (m) | 4H |

| -CH₂-CH ₂-CH₂- (Ring) | 1.6 - 2.0 | Multiplet (m) | 2H |

| C(CH₃)₃ (tert-Butyl) | 1.1 - 1.4 | Singlet (s) | 9H |

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the BEMP molecule.

| Assignment | Expected Chemical Shift (δ, ppm) |

| C (CH₃)₃ (tert-Butyl) | ~30 |

| C (CH₃)₃ (tert-Butyl) | ~50 |

| N-C H₂-CH₃ (Diethylamino) | ~40 |

| N-CH₂-C H₃ (Diethylamino) | ~14 |

| N-C H₃ (Ring) | ~35 |

| P-N-C H₂- (Ring) | ~50 |

| -CH₂-C H₂-CH₂- (Ring) | ~25 |

2.1.3. ³¹P NMR Spectroscopy

³¹P NMR is particularly informative for phosphorus-containing compounds. For BEMP, a single resonance is expected in the phosphazene region of the spectrum. The chemical shift provides insight into the electronic environment of the phosphorus atom.

| Assignment | Expected Chemical Shift (δ, ppm) |

| P=N | +10 to +50 |

Infrared (IR) Spectroscopy

The IR spectrum of BEMP will show characteristic absorption bands corresponding to the various functional groups present in the molecule. The spectrum is typically recorded on a neat sample.[4]

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 2970 - 2850 | C-H stretch (aliphatic) | Strong |

| 1470 - 1450 | C-H bend (CH₂) | Medium |

| 1365 | C-H bend (tert-Butyl) | Medium-Strong |

| 1250 - 1150 | P=N stretch | Strong |

| 1100 - 1000 | C-N stretch | Medium |

| 1000 - 800 | P-N stretch | Medium |

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of BEMP. The molecular ion peak [M]⁺ would be expected at m/z 274. Subsequent fragmentation would likely involve the loss of alkyl groups from the tert-butyl and diethylamino substituents.

| m/z | Possible Fragment |

| 274 | [M]⁺ |

| 259 | [M - CH₃]⁺ |

| 245 | [M - C₂H₅]⁺ |

| 217 | [M - C(CH₃)₃]⁺ |

| 202 | [M - N(C₂H₅)₂]⁺ |

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for a compound like BEMP.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of BEMP in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). BEMP is soluble in nonpolar solvents.[3] The solution should be clear and free of particulate matter.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for good signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a reasonably concentrated sample.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512 to 4096 scans, depending on the sample concentration and instrument sensitivity.

-

-

³¹P NMR Acquisition:

IR Spectroscopy

-

Sample Preparation: As BEMP is a liquid, the spectrum can be conveniently recorded as a neat thin film between two salt plates (e.g., NaCl or KBr).[4]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Sample Introduction: For EI, the sample can be introduced via a direct insertion probe or a gas chromatograph. For ESI, the sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and infused into the source.

-

Acquisition Parameters (EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-500.

-

-

Acquisition Parameters (ESI):

-

Solvent Flow Rate: 5-10 µL/min.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas: Nitrogen at a flow rate and temperature optimized for the instrument.

-

Mass Range: m/z 100-1000.

-

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for spectroscopic analysis.

References

- 1. 2-TERT-BUTYLIMINO-2-DIETHYLAMINO-1,3-DIMETHYL-PERHYDRO-1,3,2-DIAZAPHOSPHORINE | 98015-45-3 [chemicalbook.com]

- 2. Phosphazene Bases [sigmaaldrich.cn]

- 3. Phosphazene - Wikipedia [en.wikipedia.org]

- 4. 2-((1,1-Dimethylethyl)imino)-N,N-diethylhexahydro-1,3-dimethyl-2lambda5-1,3,2-diazaphosphorin-2-amine | C13H31N4P | CID 3513851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. trilinkbiotech.com [trilinkbiotech.com]

A Technical Guide to BEMP Phosphazene: Commercial Availability, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), a non-ionic, sterically hindered, and highly basic phosphazene. BEMP has emerged as a powerful organocatalyst in organic synthesis, particularly in ring-opening polymerization (ROP) and N-alkylation reactions. This document details its commercial availability from various suppliers, summarizes its key physicochemical properties, and presents detailed experimental protocols for its application. Furthermore, a mechanistic pathway for its role in initiating polymerization is illustrated. This guide is intended to be a valuable resource for researchers and professionals in drug development and polymer chemistry, facilitating the effective utilization of BEMP in their synthetic endeavors.

Commercial Availability and Suppliers

BEMP phosphazene is commercially available from several chemical suppliers in various purities and formulations, including as a solution or supported on polystyrene. The following tables summarize the offerings from prominent suppliers.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | CAS Number | Purity/Concentration | Available Quantities |

| Sigma-Aldrich (Merck) | 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine | 98015-45-3 | ≥98.0% (GC) | 1 mL, 5 mL, 25 mL |

| 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine solution | 98015-45-3 | 1 M in hexane | - | |

| 2-tert-Butylimino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diazaphosphorine on polystyrene | - | ~2.2 mmol/g loading | 5 g | |

| Thermo Scientific Chemicals | 2-tert-Butylimino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diazaphosphorine, 98% | 98015-45-3 | 98% | 1 mL |

| Santa Cruz Biotechnology | BEMP | 98015-45-3 | ≥98% | - |

Physicochemical and Basicity Data

BEMP is a colorless to light yellow liquid with a strong basicity, making it a highly effective catalyst in various organic transformations. Its properties are summarized in the tables below.

Table 2: Physicochemical Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₁₃H₃₁N₄P |

| Molecular Weight | 274.39 g/mol |

| Appearance | Liquid |

| Boiling Point | 74 °C at 0.03 mmHg |

| Density | 0.948 g/mL at 25 °C |

| Flash Point | 110 °C (closed cup) |

Table 3: Basicity of BEMP and Other Phosphazene Bases [3][4][5]

| Phosphazene Base | Abbreviation | pKa in Acetonitrile (MeCN) | Gas-Phase Basicity (kJ/mol) |

| 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine | BEMP | 27.6 | 1071.2 |

| t-Bu-P1 | t-Bu-P1 | - | 1058.0 |

| t-Bu-P2 | t-Bu-P2 | - | - |

| t-Bu-P4 | t-Bu-P4 | 42.7 | - |

| Et-P2 | Et-P2 | - | 1106.9 |

Experimental Protocols

BEMP is a versatile catalyst employed in a range of organic reactions. Below are detailed experimental protocols for two of its key applications: ring-opening polymerization and N-alkylation.

Organocatalytic Ring-Opening Polymerization of Lactide[7]

This protocol describes the synthesis of polylactide (PLA) using BEMP as a catalyst and 1-pyrenebutanol as an initiator.

Materials:

-

L-Lactide (recrystallized from toluene and dried)

-

1-Pyrenebutanol (PB)

-

2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) solution (e.g., 1.0 M in hexanes)

-

Toluene (dry)

-

Methanol

-

Benzoic acid

Procedure:

-

In a glovebox, dissolve L-lactide (e.g., 108 mg, 0.75 mmol) and 1-pyrenebutanol (e.g., 7.5 µmol) in toluene (e.g., 7.5 g) in a flask sealed with a rubber septum.

-

Add the BEMP solution (e.g., 7.5 µmol) to the flask to initiate the polymerization.

-

Stir the reaction mixture at room temperature for the desired time (e.g., 10 seconds for high conversion).

-

Quench the reaction by adding a solution of benzoic acid in toluene.

-

Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.

-

Isolate the polylactide by vacuum filtration and dry under vacuum.

-

Characterize the polymer by GPC for molecular weight and polydispersity and by NMR for degree of polymerization.

N-Alkylation of Weakly Acidic Heterocycles using Polymer-Supported BEMP (PS-BEMP)[8]

This protocol outlines a convenient method for the N-alkylation of heterocycles using a polymer-supported version of BEMP, which simplifies product purification.

Materials:

-

Weakly acidic heterocycle (e.g., imidazole, benzimidazole)

-

Alkylating agent (e.g., alkyl halide)

-

Polymer-supported BEMP (PS-BEMP)

-

Solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Procedure:

-

To a solution of the heterocycle in the chosen solvent, add the polymer-supported BEMP (PS-BEMP).

-

Add the alkylating agent to the mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, filter the reaction mixture to remove the polymer-supported base.

-

Wash the resin with the solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude N-alkylated product.

-

Purify the product by column chromatography if necessary.

Mechanistic Insights and Visualizations

As a strong, non-nucleophilic base, BEMP's primary role in many reactions is to deprotonate a substrate or activate a molecule through hydrogen bonding. In the ring-opening polymerization of cyclic esters like lactide, BEMP is proposed to activate an alcohol initiator.

Caption: Proposed mechanism of BEMP-catalyzed ring-opening polymerization of lactide via alcohol activation.

The workflow for a typical BEMP-catalyzed reaction followed by purification is outlined below.

Caption: General experimental workflow for a BEMP-catalyzed organic synthesis.

Conclusion

This compound is a readily available and highly effective non-ionic strong base with significant applications in modern organic synthesis. Its utility as an organocatalyst, particularly in the controlled polymerization of cyclic esters and in facilitating N-alkylation reactions, makes it a valuable tool for drug development and materials science. The detailed protocols and mechanistic insights provided in this guide aim to equip researchers with the necessary information to successfully and efficiently utilize BEMP in their synthetic strategies. The commercial availability of both the neat base and its polymer-supported form further enhances its practicality in both small-scale research and larger-scale applications.

References

- 1. 2-tert-ブチルイミノ-2-ジエチルアミノ-1,3-ジメチルペルヒドロ-1,3,2-ジアザホスホリン purum, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-((1,1-Dimethylethyl)imino)-N,N-diethylhexahydro-1,3-dimethyl-2lambda5-1,3,2-diazaphosphorin-2-amine | C13H31N4P | CID 3513851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phosphazene - Wikipedia [en.wikipedia.org]

- 4. Phosphazene Bases [sigmaaldrich.com]

- 5. pubs.rsc.org [pubs.rsc.org]

Navigating the Handling of BEMP Phosphazene: An In-depth Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) is a potent, non-ionic, sterically hindered phosphazene base increasingly utilized in organic synthesis for its efficacy in promoting a variety of chemical transformations. However, its powerful reactivity necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the health and safety considerations for handling BEMP, including detailed hazard information, recommended handling procedures, and emergency response protocols to ensure the well-being of laboratory personnel.

Hazard Identification and Classification

BEMP is classified as a hazardous substance and requires careful handling to mitigate risks. The primary hazards associated with BEMP are its corrosivity and flammability.

GHS Classification:

-

Skin Corrosion/Irritation: Category 1B[1]

-

Serious Eye Damage/Eye Irritation: Category 1

-

Flammable Liquids: Category 4

Signal Word: Danger[1]

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[1]

-

H227: Combustible liquid.

Pictograms:

-

Corrosion: GHS05

Physical and Chemical Properties

A summary of the key physical and chemical properties of BEMP is provided in the table below. This information is critical for safe storage and handling.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₃₁N₄P | [1] |

| Molecular Weight | 274.39 g/mol | [1] |

| Appearance | Liquid | |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Storage Temperature | 2-8°C |

Exposure Controls and Personal Protection

To minimize the risk of exposure, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) must be employed.

Engineering Controls

-

Fume Hood: All work with BEMP should be conducted in a properly functioning chemical fume hood to prevent the inhalation of vapors.[2]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area. These should be tested regularly.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling BEMP:

| PPE Type | Specification | Purpose |

| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes that can cause severe eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect for holes before use. | To prevent skin contact and chemical burns. |

| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. An apron may be necessary for larger quantities. | To protect the skin from splashes and spills. |

| Respiratory Protection | A respirator with an appropriate cartridge may be required for certain operations. Consult your institution's safety officer. | To prevent inhalation of harmful vapors. |

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is paramount to preventing accidents.

Handling

-

Avoid Contact: Avoid all personal contact with BEMP, including inhalation of vapors and contact with skin and eyes.

-

Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.

-

Ignition Sources: Keep away from heat, sparks, and open flames.

-

Adding Reagents: When mixing, always add BEMP to the reaction mixture slowly. Never add water directly to BEMP as it can cause a violent reaction.[3]

-

Air-Sensitive Techniques: As a reactive base, BEMP can be sensitive to air and moisture. For reactions requiring anhydrous conditions, use of inert gas (e.g., nitrogen or argon) and dry glassware is recommended.[4]

Storage

-

Container: Store in the original, tightly sealed container.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Incompatible Materials: Avoid storage with strong oxidizing agents and strong acids.

-

Segregation: Store acids and bases separately.

Experimental Protocol: Safe Handling of BEMP in a Laboratory Setting

This protocol outlines the essential steps for safely handling BEMP during a typical laboratory experiment.

Objective: To provide a step-by-step procedure for the safe transfer and use of BEMP in a chemical reaction.

Materials:

-

BEMP in its original container

-

Reaction vessel

-

Dry, inert gas source (e.g., nitrogen)

-

Syringes and needles

-

Appropriate PPE (as outlined in Section 3.2)

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Don all required PPE.

-

Set up the reaction apparatus within the fume hood.

-

Purge the reaction vessel with an inert gas.

-

-

Transfer of BEMP:

-

Carefully open the BEMP container in the fume hood.

-

Using a clean, dry syringe and a long needle, slowly draw the required volume of BEMP.

-

Ensure the needle tip remains below the liquid surface to avoid drawing vapors.

-

Slowly transfer the BEMP to the reaction vessel, dispensing it below the surface of the solvent if possible to prevent splashing.

-

-

Post-Transfer:

-

Immediately rinse the syringe and needle with a suitable quenching agent (e.g., a non-polar solvent followed by a weak acid), and then with water.

-

Securely close the BEMP container.

-

Wipe down any spills within the fume hood with an appropriate absorbent material.

-

-

Waste Disposal:

-

Dispose of all BEMP-contaminated waste in a designated hazardous waste container.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response

-

Small Spills:

-

Evacuate the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

-

Collect the absorbed material into a designated hazardous waste container.

-

-

Large Spills:

-

Evacuate the laboratory and alert others.

-

Contact your institution's emergency response team.

-

Prevent the spill from entering drains.

-

Toxicological and Biological Information

While no significant acute toxicological data has been identified in the literature, the corrosive nature of BEMP indicates that it can cause severe tissue damage upon contact.[5] Some studies on related phosphazene compounds have indicated potential cytotoxicity, suggesting that minimizing exposure is critical.[6] The primary mechanism of harm is through chemical burns. There is no specific signaling pathway associated with BEMP's corrosive action; the damage is a direct chemical effect on biological tissues.

Visualized Workflows

The following diagrams illustrate key logical workflows for ensuring safety when handling BEMP.

Caption: Hazard Mitigation Workflow for BEMP Handling.

Caption: First-Aid Decision Tree for BEMP Exposure.

Conclusion

BEMP phosphazene is a valuable tool in modern chemical synthesis, but its hazardous properties demand the utmost respect and care. By understanding its risks, implementing robust safety controls, and being prepared for emergencies, researchers can handle this reagent safely and effectively. This guide serves as a foundational resource for laboratory personnel, and it is essential that it is supplemented with institution-specific training and adherence to all relevant safety regulations.

References

- 1. 2-((1,1-Dimethylethyl)imino)-N,N-diethylhexahydro-1,3-dimethyl-2lambda5-1,3,2-diazaphosphorin-2-amine | C13H31N4P | CID 3513851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eng.uwo.ca [eng.uwo.ca]

- 3. actenviro.com [actenviro.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Revealing the Cytotoxicity of Residues of Phosphazene Catalysts Used for the Synthesis of Poly(ethylene oxide) - PubMed [pubmed.ncbi.nlm.nih.gov]

BEMP phosphazene CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phosphazene base 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), a versatile and powerful tool in organic synthesis. This document details its chemical identifiers, physical properties, and applications, with a focus on its catalytic activity.

Core Chemical Data

BEMP is a non-ionic, sterically hindered, and highly basic phosphazene. Its chemical and physical properties are summarized below.

| Identifier Type | Data | Source(s) |

| CAS Number | 98015-45-3 | [1][2][3] |

| Molecular Formula | C₁₃H₃₁N₄P | [1][2][3] |

| Molecular Weight | 274.39 g/mol | [1][2][3] |

| IUPAC Name | 2-(tert-butylimino)-N,N-diethyl-1,3-dimethyl-1,3,2-diazaphosphinan-2-amine | [3] |

| Synonyms | BEMP, 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine | [1][3] |

| InChI | InChI=1S/C13H31N4P/c1-8-17(9-2)18(14-13(3,4)5)15(6)11-10-12-16(18)7/h8-12H2,1-7H3 | [3] |

| InChIKey | VSCBATMPTLKTOV-UHFFFAOYSA-N | [3] |

| SMILES | CCN(CC)P1(=NC(C)(C)C)N(C)CCCN1C | [3] |

| pKa of Conjugate Acid (in Acetonitrile) | 27.6 | [4] |

Catalytic Applications in Organic Synthesis

BEMP is recognized for its efficacy as a catalyst in a variety of organic transformations due to its strong basicity and low nucleophilicity.[4] This unique combination allows it to deprotonate a wide range of acidic protons without participating in competing nucleophilic side reactions.

Key Applications:

-

Ring-Opening of N-Sulfonyl Aziridines: BEMP serves as a mild base catalyst for the nucleophilic ring-opening of N-sulfonyl aziridines, leading to highly efficient alkylation reactions with various carbon acids.

-

Ring-Opening Polymerization (ROP) of Cyclic Esters and Carbonates: BEMP is an effective organocatalyst for the living ring-opening polymerization of cyclic esters, such as lactones and trimethylene carbonate (TMC).[1][2][5] These polymerizations can be controlled to produce polyesters with predictable molecular weights and narrow polydispersities.[5]

-

Phenolysis of Epoxides: Polystyrene-supported BEMP (PS-BEMP) has been demonstrated as an efficient and recoverable catalyst for the ring-opening of epoxides with phenols.

Experimental Protocols

While detailed, step-by-step experimental protocols are best sourced from primary literature, this section provides an overview of typical reaction conditions for key BEMP-catalyzed transformations based on available information.

Ring-Opening Polymerization of Trimethylene Carbonate (TMC)

A common application of BEMP is in the bulk ring-opening polymerization of TMC using an alcohol initiator.

-

General Procedure: In a typical procedure, BEMP is used as a catalyst in the bulk polymerization of TMC with an alcohol initiator. The reaction temperature can influence the molecular weight and dispersity of the resulting poly(trimethylene carbonate) (PTMC). For instance, polymerization at 100°C has been reported to produce high molecular weight PTMC (Mn = 45,800 g/mol , Đ = 1.49), while lower temperatures (e.g., 60°C) can yield polymers with lower molecular weights and narrower dispersities.[2] However, at higher temperatures, control over the polymerization may be reduced, leading to broader dispersities.[2]

-

Note: The specific molar ratios of monomer to initiator and catalyst, as well as the reaction time and purification methods, would be crucial for reproducibility and should be obtained from specific literature sources.

Reaction Mechanism

BEMP primarily functions as a Brønsted base in these catalytic processes. The general mechanism involves the deprotonation of a protic species (e.g., an alcohol initiator in ROP or a carbon acid in alkylation) to generate a more potent nucleophile. This nucleophile then initiates the desired chemical transformation, such as the attack on a cyclic monomer or an electrophile.

Caption: General mechanism of BEMP-catalyzed ring-opening polymerization.

Signaling Pathways

Currently, there is no scientific literature available that describes the involvement of BEMP phosphazene in biological signaling pathways. Its primary application and area of study are within the realm of synthetic organic chemistry as a non-nucleophilic strong base and catalyst.

Synthesis of 2,3-Dihydrobenzo[b][1][4]dioxine-5-carboxamide

While a specific protocol for the synthesis of 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxamide using BEMP was not identified in the surveyed literature, a general synthetic route has been described. This involves the reaction of methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane in the presence of a base like potassium carbonate in dimethylformamide, followed by amidation.[6] Given BEMP's properties as a strong, non-nucleophilic base, it could potentially be employed in the initial cyclization step as an alternative to inorganic bases, although this has not been explicitly reported.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organocatalyst [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Phosphazene - Wikipedia [en.wikipedia.org]

- 5. Phosphazene bases: A new category of organocatalysts for the living ring-opening polymerization of cyclic esters for Macromolecules - IBM Research [research.ibm.com]

- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

BEMP Phosphazene: A Powerful Catalyst in Organic Synthesis - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals